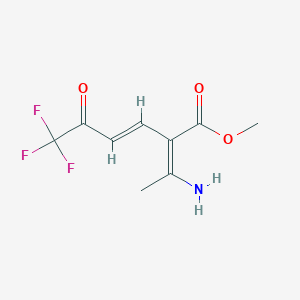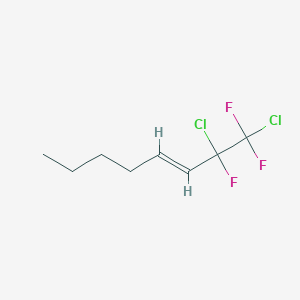
1,2-Dichloro-1,1,2-trifluorooct-3-ene
Vue d'ensemble
Description
1,2-Dichloro-1,1,2-trifluorooct-3-ene is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine . It is also known as a refrigerant with the designation R-123a .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-1,1,2-trifluorooct-3-ene contains a total of 23 bonds; 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .Physical And Chemical Properties Analysis
The critical temperature of 1,2-Dichloro-1,1,2-trifluorooct-3-ene is 461.6 K (188.5 °C; 371.2 °F) . The rotation of the molecule is hindered by the presence of chlorine on each carbon atom, but this hindrance is alleviated at higher temperatures .Applications De Recherche Scientifique
Cyclopropene Chemistry
1,2-Dichloro-1,1,2-trifluorooct-3-ene is a significant compound in cyclopropene chemistry. It's used in reactions involving dichlorocarbene, generated by thermal decomposition of trifluoro(trichloromethyl)silane, to produce chlorobistrifluoromethylcyclopropenium ions. These compounds undergo free-radical addition of halogens and engage in Diels–Alder reactions, crucial in synthesizing various chemical structures (Birchall et al., 1981).
Molecular Structure Studies
The molecular structures of derivatives of 1,2-Dichloro-1,1,2-trifluorooct-3-ene, like 1-silacyclopent-3-ene, have been extensively studied using electron diffraction. This research provides insights into the symmetry and planarity deviations of these compounds, which are vital for understanding their chemical behavior (Cradock et al., 1979).
Catalytic Reaction Studies
The compound plays a role in the study of heterogeneous catalytic reactions of chlorofluorocarbons. Research in this area explores reactions like disproportionation and isomerization, critical for understanding and controlling chemical processes involving chlorofluorocarbons (Blanchard et al., 1990).
Research in Fluorination
1,2-Dichloro-1,1,2-trifluorooct-3-ene is important in the fluorination of chlorofluoroether, where its reactions with anhydrous hydrogen fluoride are investigated. This research contributes to developing new compounds and understanding the mechanisms of fluorination reactions (Sekiya et al., 2001).
In Cyclopropane Chemistry
The thermal isomerization of gem-dichlorocyclopropanes, including derivatives of 1,2-Dichloro-1,1,2-trifluorooct-3-ene, to olefins is a significant area of research in cyclopropane chemistry. This study provides insights into the production of olefins, which are important in various industrial applications (Fields et al., 1969).
Stereochemistry and Rotational Isomerism
The stereochemical properties and rotational isomerism of dihaloethanes, including 1,2-difluoro-1,1,2-trichloro-ethane, are studied for understanding molecular conformations and electron distributions in these compounds (Souza et al., 2008).
Markovnikov Regiocontrol in Hydroboration
Research involving dichloroborane BHCl2 and 3,3,3-trifluoro-prop-1-ene, closely related to 1,2-Dichloro-1,1,2-trifluorooct-3-ene, provides insights into the Markovnikov regioselectivity in hydroboration reactions. This study is important for understanding and controlling the outcomes of hydroboration, a crucial reaction in organic synthesis (Fan et al., 2010).
Propriétés
IUPAC Name |
(E)-1,2-dichloro-1,1,2-trifluorooct-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h5-6H,2-4H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLHKGXWFDDQU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




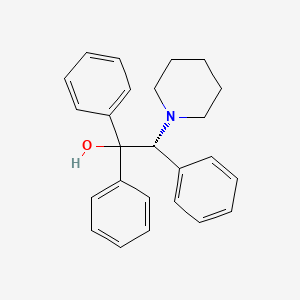


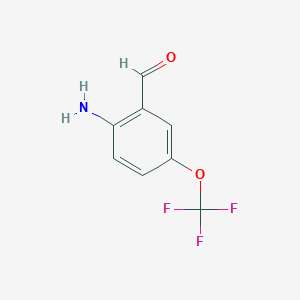
![N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide](/img/structure/B3040539.png)
![N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide](/img/structure/B3040540.png)
![4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040543.png)

![tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate](/img/structure/B3040546.png)
![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
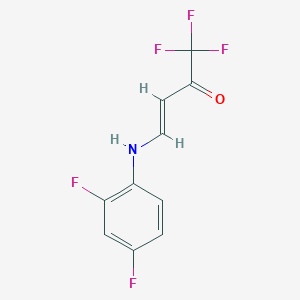
![4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040551.png)
